奥拉替尼
描述
Olafertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to target specific mutations in the EGFR gene, which are commonly found in non-small cell lung cancer (NSCLC). Olafertinib is particularly effective against the T790M resistance mutation, which often develops after treatment with first- or second-generation EGFR inhibitors .
科学研究应用
作用机制
奥拉替尼通过选择性抑制突变型 EGFR 的活性来发挥其作用。它不可逆地与 EGFR 的酪氨酸激酶结构域结合,阻止其激活和随后的信号传导。 这种抑制导致抑制细胞增殖并在携带 EGFR 突变的癌细胞中诱导凋亡 .
奥拉替尼的分子靶点包括 T790M 耐药突变、L858R 突变和外显子 19 缺失突变。 通过靶向这些特定突变,奥拉替尼有效地克服了对早期一代 EGFR 抑制剂的耐药性 .
生化分析
Biochemical Properties
Olafertinib interacts with the tyrosine kinase domain of EGFR, a protein that plays a crucial role in cell growth and division . The compound is designed to be highly selective against one or more EGFR activating mutations and the T790M resistance mutation, with minimal inhibition of wild-type EGFR .
Cellular Effects
In cells, olafertinib inhibits the EGFR pathway, which can lead to the suppression of cell proliferation and induction of apoptosis . This can result in the reduction of tumor growth in patients with EGFR mutation-positive NSCLC .
Molecular Mechanism
Olafertinib exerts its effects at the molecular level by binding to the EGFR, thereby inhibiting its kinase activity . This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
The effects of olafertinib in laboratory settings have been observed in both in vitro and in vivo studies
Metabolic Pathways
准备方法
奥拉替尼的合成涉及多个步骤,包括形成关键中间体及其随后的反应以形成最终产物。合成路线通常包括以下步骤:
形成喹唑啉核心: 这是通过一系列缩合反应实现的。
引入哌嗪部分: 此步骤涉及亲核取代反应。
最终偶联和纯化: 最终产物通过偶联反应获得,然后使用色谱技术进行纯化.
奥拉替尼的工业生产方法旨在具有可扩展性和效率,确保高产率和纯度。 这些方法通常涉及优化反应条件,例如温度、压力和溶剂体系,以最大程度地提高每个步骤的效率 .
化学反应分析
奥拉替尼经历了几种类型的化学反应,包括:
氧化: 奥拉替尼在特定条件下可以被氧化形成各种氧化衍生物。
还原: 还原反应可用于修饰分子中的特定官能团。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种亲核试剂和亲电试剂。 从这些反应中形成的主要产物取决于所使用的特定条件和试剂 .
相似化合物的比较
奥拉替尼属于第三代 EGFR 抑制剂,其中还包括奥希替尼和艾蒙替尼等化合物。 与这些类似化合物相比,奥拉替尼对 T790M 突变具有更高的选择性,并且具有更好的安全性 .
奥希替尼: 另一种第三代 EGFR 抑制剂,奥希替尼广泛用于治疗 NSCLC。奥拉替尼对 T790M 突变具有更高的选择性。
属性
IUPAC Name |
N-[3-[2-[2,3-difluoro-4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]quinazolin-8-yl]phenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F2N6O2/c1-2-25(39)33-21-7-3-5-19(17-21)22-8-4-6-20-18-32-29(35-28(20)22)34-23-9-10-24(27(31)26(23)30)37-13-11-36(12-14-37)15-16-38/h2-10,17-18,38H,1,11-16H2,(H,33,39)(H,32,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRGFNPZDVBSSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2=CC=CC3=CN=C(N=C32)NC4=C(C(=C(C=C4)N5CCN(CC5)CCO)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F2N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1660963-42-7 | |
Record name | CK-101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1660963427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OLAFERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/708TLB8J3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。